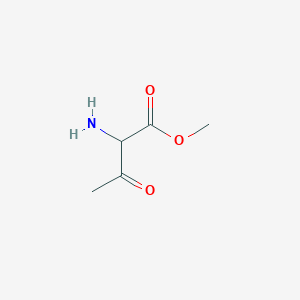

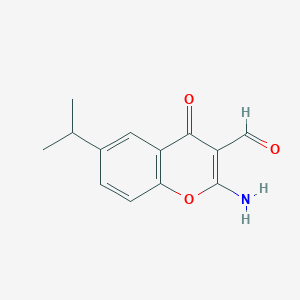

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

説明

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a versatile chemical compound with diverse applications in scientific research. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials, making it an indispensable tool for drug discovery and material science investigations.

Molecular Structure Analysis

Chemical Reactions Analysis

Physical and Chemical Properties

Safety and Hazards

科学的研究の応用

-

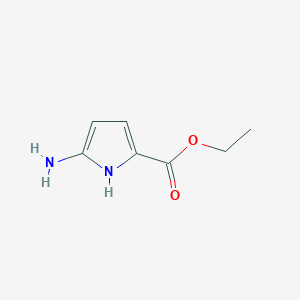

Synthesis of Coumarin Derivatives

- Field : Medicinal Chemistry

- Application : The compound is used as a starting material in the synthesis of coumarin derivatives . Coumarin derivatives have significant roles in the development of new drugs due to their various biological activities .

- Method : Various methods and techniques are developed to synthesize coumarin derivatives from different starting materials. Different solvents, catalysts, and temperatures are applied to find the best conditions .

- Results : The study summarized various methods, techniques, and reaction conditions for the synthesis of coumarins .

-

Antimicrobial Activity

- Field : Pharmacology

- Application : Some new coumarin derivatives synthesized from the compound have been tested for their in vitro antimicrobial activity .

- Method : The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

- Results : The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains. A few of them were found to be potent antimicrobial agents .

-

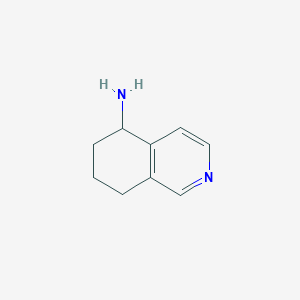

Synthesis of Fluorescent Non-Natural Amino Acid

- Field : Biochemistry

- Application : The compound is used in the synthesis of a fluorescent non-natural amino acid, α-L-(2-(7-hydroxycoumarin-4-yl)ethyl)glycine . This amino acid is genetically incorporated at a defined site in proteins in living organisms .

- Method : The compound reacts with an alkene to form a malonate in high yield. It is then heated under reflux in aqueous HCl solution to completely remove the protecting groups to afford the racemic coumarin amino acid .

- Results : The synthesized amino acid has a high fluorescence quantum yield and a large Stokes shift. Its excellent fluorescence properties make it a great candidate to substitute green fluorescent protein (GFP) in the application of fluorescent labeling of living cells .

-

Acetoacetic Ester Synthesis

- Field : Organic Chemistry

- Application : The compound can be used in the synthesis of acetoacetic ester . Acetoacetic ester is an extremely useful molecule that can be used to make ketones and other molecules .

- Method : The specific method for using this compound in acetoacetic ester synthesis was not detailed in the source .

- Results : The synthesis of acetoacetic ester allows for the creation of a variety of other useful compounds .

-

Synthesis of Pyrazolylcoumarins

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of pyrazolylcoumarins . Pyrazolylcoumarins are a group of compounds that have shown significant biological activities and are therefore of interest in the development of new drugs .

- Method : Various solvents, catalysts, and temperatures are applied to find the best conditions for the synthesis of pyrazolylcoumarins .

- Results : The study summarized various methods, techniques, and reaction conditions for the synthesis of pyrazolylcoumarins .

-

Amino Acid Synthesis

- Field : Biochemistry

- Application : Acetoacetic ester (ethyl acetoacetate), which can be synthesized from the compound, is an extremely useful molecule that can be used to make ketones and other molecules. It is even used in amino acid synthesis .

- Method : The specific method for using this compound in amino acid synthesis was not detailed in the source .

- Results : The synthesis of acetoacetic ester allows for the creation of a variety of other useful compounds, including amino acids .

特性

IUPAC Name |

diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-5-24-17(22)15(18(23)25-6-2)11(3)16(21)13-7-9-14(10-8-13)19-12(4)20/h7-11,15H,5-6H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOHSQHYRPGUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C(=O)C1=CC=C(C=C1)NC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516556 | |

| Record name | Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate | |

CAS RN |

81937-39-5 | |

| Record name | Diethyl [1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)